molecular formula C23H30O3 B14105522 [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate

[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate

Cat. No.: B14105522
M. Wt: 354.5 g/mol
InChI Key: FQLHSYGNONSVOX-VAWZGJIGSA-N
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Description

[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate is a complex organic compound with a unique structure This compound is part of the steroid ester family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Esterification: The reaction of the steroid with pentanoic acid to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: Various substituents can be introduced at different positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate is used as a precursor for synthesizing more complex molecules. It serves as a model compound for studying steroid chemistry and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or hormone-regulating properties, making them candidates for drug development.

Industry

In the industrial sector, this compound and its derivatives are used in the production of pharmaceuticals, cosmetics, and other chemical products. Their unique properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Testosterone propionate
  • Estradiol valerate
  • Progesterone acetate

Comparison

[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate is unique in its specific ester linkage and the presence of a pentanoate group

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development may unlock new applications and enhance our understanding of this fascinating compound.

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate

InChI

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19+,20+,23-/m0/s1

InChI Key

FQLHSYGNONSVOX-VAWZGJIGSA-N

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@]4([C@@H]([C@@H]3CC2)CCC4=O)C

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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